Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride
Description
Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group (position 3), a chlorine atom (position 5), and a methyl ester moiety (position 2). The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for applications in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
methyl 3-amino-5-chlorothiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSBJDCSAJQHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228891-40-3 | |
| Record name | methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride typically involves the chlorination of thiophene followed by esterification and amination reactions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and esterification is achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride is a thiophene derivative featuring an amino group, a chloro group, and an ester group, all of which contribute to its reactivity and potential biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various chemical and biological applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research.
Chemistry this compound serves as a building block for synthesizing more complex molecules.
Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interactions with biological receptors and enzymes, with the unique combination of functional groups potentially allowing it to modulate enzyme activity, which may lead to therapeutic effects against specific diseases.
Medicine It is explored as a potential drug candidate for various therapeutic applications.
Industry It is utilized in the production of specialty chemicals and materials. Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions
This compound undergoes various chemical reactions.
Oxidation The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction The ester group can be reduced to form alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution The chloro group can be substituted with other nucleophiles such as amines or thiols. Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
This compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural characteristics allow it to interact with biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes. The compound's bioactivity may be influenced by the presence of the amino and chloro groups, which enhance its binding affinity to target molecules.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s closest structural analog, Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS No. 20532-28-9, C₁₀H₉NO₂S), shares a methyl ester and amino group but differs in its aromatic system (benzothiophene vs. chlorothiophene) and substituent positions .
Table 1: Structural Comparison
*Calculated based on molecular structure.
Electronic and Physicochemical Properties
- Chlorothiophene vs.
- Hydrochloride Salt: The ionic form improves aqueous solubility, a critical factor in drug formulation, whereas the non-salt benzothiophene analog may exhibit lower polarity .
Pharmaceutical Relevance
- Target Compound : Chlorinated thiophenes are explored as kinase inhibitors or antimicrobial agents due to their metabolic stability. The hydrochloride salt facilitates formulation in preclinical studies.
- Benzothiophene Analog : Primarily used in laboratory settings, its applications are less defined but may include fluorescence studies or as a precursor in organic synthesis .
Comparative Reactivity
- Electrophilic Substitution : The chlorine atom in the target compound directs electrophilic attacks to specific positions, whereas the benzothiophene’s fused ring system may favor different regioselectivity.
- Salt Stability : Hydrochloride salts often exhibit improved crystallinity and shelf life compared to free bases, a critical factor in industrial-scale production.
Biological Activity
Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features a thiophene ring with an amino group and a chloro substituent, which are critical for its biological activity. The compound can be synthesized through several chemical reactions, including chlorination, esterification, and amination.
Synthetic Routes
The synthesis typically involves:
- Chlorination : Using agents like thionyl chloride or phosphorus pentachloride.
- Esterification : Conducted with methanol in the presence of an acid catalyst.
- Amination : Introducing the amino group to form the final product.
This synthesis can be optimized for industrial production using continuous flow processes to enhance yield and purity.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research has shown that this compound may possess anticancer effects. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation. The mechanism appears to involve the inhibition of specific enzymes or receptors associated with tumor growth.
The biological activity of this compound is believed to stem from its structural features:
- Amino Group : Facilitates interaction with target enzymes.
- Chloro Group : Enhances binding affinity.
- Ester Group : Modulates bioavailability and metabolic stability .
Study on Anticancer Activity
A notable study explored the structure-activity relationship (SAR) of thiophene derivatives, including this compound. The findings suggested that modifications in the thiophene ring could enhance anticancer efficacy, indicating a promising avenue for drug development .
Inhibition Studies
Inhibition studies have demonstrated that this compound can effectively inhibit certain enzymes involved in cancer progression. For instance, it has shown potential in inhibiting Polo-like Kinase 1 (Plk1), a critical regulator of cell division, leading to induced mitotic arrest in cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition | |
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Inhibition of Plk1 |
Table 2: Synthesis Parameters
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Chlorination | Thionyl chloride | Variable |
| Esterification | Methanol + Acid Catalyst | High |
| Amination | Various amines | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling reactions using thiophene precursors. For example, acylation of the amino group with methyl chloroformate under anhydrous conditions, followed by hydrochlorination. Reaction optimization includes controlling temperature (e.g., reflux in dry CH₂Cl₂ as in ), stoichiometric ratios of reagents (e.g., 1.2 equivalents of anhydrides), and inert atmospheres (N₂) to minimize side reactions. Purification typically employs reverse-phase HPLC with methanol-water gradients to isolate the hydrochloride salt .
Q. How is the purity and identity of this compound validated in academic research?
- Methodological Answer : Characterization combines melting point analysis (e.g., dec. >180°C, as seen in similar hydrochlorides in ), IR spectroscopy (C=O, NH, and C-Cl stretches), and multinuclear NMR (¹H/¹³C). For example, ¹H NMR can confirm methyl ester integration (~3.8 ppm) and aromatic protons in the thiophene ring. Mass spectrometry (ESI-MS) is used to verify molecular ion peaks and chloride adducts .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : Hydrochloride salts are typically polar and soluble in polar aprotic solvents (DMSO, DMF) and water at acidic pH. Solubility testing should precede reaction planning; for instance, aqueous solubility can facilitate biological assays, while DMSO is preferred for stock solutions in catalysis studies. Precipitation in non-polar solvents (e.g., ether) aids purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism, hydration states, or crystallographic variations. To address this, compare data under standardized conditions (solvent, temperature) and use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-referencing with computational chemistry (DFT simulations of vibrational spectra) can validate experimental observations .
Q. What strategies are effective for optimizing the regioselective chlorination of the thiophene ring in related compounds?
- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., amino or ester groups). For 5-chloro substitution, use electrophilic chlorination agents (e.g., Cl₂ or NCS) in acidic media, where the amino group directs electrophiles to the para position. Monitor reaction progress via TLC or LC-MS to avoid over-chlorination .
Q. How can impurity profiles of this compound be systematically analyzed for pharmaceutical applications?
- Methodological Answer : Impurity profiling requires HPLC-MS with orthogonal detection (UV/ELSD) and ion-trap mass analyzers to identify byproducts (e.g., unreacted intermediates or hydrolysis products). Reference standards, like those in (e.g., Imp. E(EP)), can aid quantification. Accelerated stability studies (40°C/75% RH) reveal degradation pathways .
Q. What mechanistic insights explain the reactivity of the amino group in this compound under nucleophilic conditions?
- Methodological Answer : The amino group’s nucleophilicity is modulated by the electron-withdrawing ester and chloro substituents. Kinetic studies (e.g., monitoring acylation rates with varying electrophiles) and Hammett plots can quantify substituent effects. Control experiments with protecting groups (e.g., Boc) isolate the amino group’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
